molecular formula C12H6Cl3NO2 B6392271 2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid CAS No. 1262001-31-9

2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid

Cat. No.: B6392271
CAS No.: 1262001-31-9
M. Wt: 302.5 g/mol
InChI Key: WXMGPOQGJOLFMF-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid is a chemical compound that belongs to the class of chloronicotinyl insecticides. It has a molecular weight of 302.5 g/mol and is known for its high purity and stability. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid can be achieved through several methods. One common approach involves the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to produce 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then subjected to further reactions to obtain the final product . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other functional groups.

    Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.

Scientific Research Applications

2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an insecticide.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid involves its interaction with specific molecular targets. It is known to act on the nervous system of insects, leading to their paralysis and death. The compound binds to nicotinic acetylcholine receptors, disrupting normal neural transmission .

Comparison with Similar Compounds

2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid can be compared with other chloronicotinyl insecticides, such as:

    2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid: Similar in structure but with different chlorine atom positions.

    Imidacloprid: Another widely used chloronicotinyl insecticide with a different chemical structure.

    Thiamethoxam: A neonicotinoid insecticide with a distinct mechanism of action.

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

IUPAC Name

2-chloro-5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO2/c13-9-3-1-2-7(10(9)14)6-4-8(12(17)18)11(15)16-5-6/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMGPOQGJOLFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687997
Record name 2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-31-9
Record name 2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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